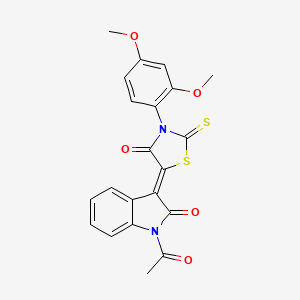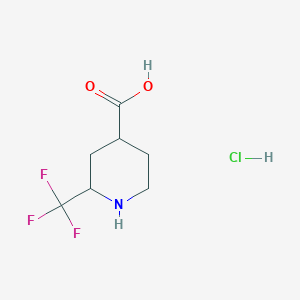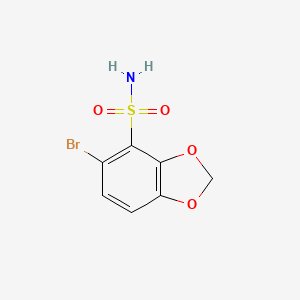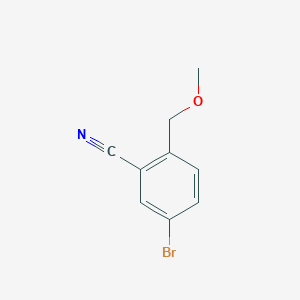
(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H16N2O5S2 and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds similar to (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one have been synthesized and evaluated for their antimicrobial activities. Basavarajaiah and Mruthyunjayaswamy (2010) synthesized derivatives of this compound and screened them for antimicrobial properties, showing effectiveness against various microorganisms (Basavarajaiah & Mruthyunjayaswamy, 2010). Similarly, Trotsko et al. (2018) developed acetic acid derivatives with thiazolidine-2,4-dione and found them to have antibacterial activity, primarily against Gram-positive bacteria (Trotsko et al., 2018).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives, closely related to the compound , have been synthesized and tested for anticancer and antiangiogenic effects. Chandrappa et al. (2010) found that these derivatives inhibited tumor growth and angiogenesis in a mouse model, suggesting potential for anticancer therapy (Chandrappa et al., 2010). Another study by Eldehna et al. (2017) synthesized benzenesulfonamides derivatives and evaluated their effectiveness against certain cancer cell lines, showing significant anti-proliferative activity (Eldehna et al., 2017).
Aldose Reductase Inhibition
Compounds with a (4-oxo-2-thioxothiazolidin-3-yl)acetic acid structure, which is a component of the compound , have been identified as potent aldose reductase inhibitors. Kučerová-Chlupáčová et al. (2020) found that these compounds showed significant inhibition of aldose reductase, an enzyme involved in diabetic complications, suggesting their potential use in treating diabetes-related conditions (Kučerová-Chlupáčová et al., 2020).
Antiviral Activity
In the realm of antiviral research, derivatives of (Z)-5-(1-acetyl-2-oxoindolin-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-thioxothiazolidin-4-one have been explored. Tran and Nguyen (2018) conducted a study on compounds with a similar structure for their inhibitory activity against Hepatitis C Virus (HCV) NS3/4A protease, identifying potential candidates for HCV treatment (Tran & Nguyen, 2018).
Propriétés
IUPAC Name |
(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S2/c1-11(24)22-14-7-5-4-6-13(14)17(19(22)25)18-20(26)23(21(29)30-18)15-9-8-12(27-2)10-16(15)28-3/h4-10H,1-3H3/b18-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSPCIRCONKBQN-ZCXUNETKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=C(C=C(C=C4)OC)OC)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=C(C=C(C=C4)OC)OC)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![4-[(4-Chlorobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2462081.png)

![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2462083.png)
![2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2462086.png)


![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2462091.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide](/img/structure/B2462094.png)


![2-Chloro-N-(cyclopentylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2462099.png)